molecular formula C36H33N3 B12587236 3,3',3''-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) CAS No. 643029-61-2

3,3',3''-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole)

Cat. No.: B12587236
CAS No.: 643029-61-2
M. Wt: 507.7 g/mol
InChI Key: MREZRTUZEHRNGZ-UHFFFAOYSA-N
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Description

3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) is a complex organic compound characterized by its unique structure, which includes three 2,2-dimethyl-2H-indole units attached to a central benzene ring at the 1,3,5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) typically involves the following steps:

    Formation of the Central Benzene Core: The central benzene ring is functionalized at the 1,3,5-positions to introduce reactive groups that can subsequently be used to attach the indole units.

    Attachment of Indole Units: The 2,2-dimethyl-2H-indole units are then attached to the benzene core through a series of coupling reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions can introduce different substituents on the indole units or the benzene core.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Catalysts: Palladium-based catalysts are frequently employed in coupling reactions to attach the indole units to the benzene core.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) has several applications in scientific research:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: Its structural characteristics allow it to be used in the development of novel materials with specific mechanical and thermal properties.

    Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

Mechanism of Action

The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) exerts its effects depends on its specific application:

    Electronic Applications: In organic electronics, the compound’s mechanism involves the transfer of electrons through its conjugated system, which is facilitated by the indole units and the central benzene core.

    Biological Applications: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,2-dimethyl-2H-indole) is unique due to the presence of the 2,2-dimethyl-2H-indole units, which impart specific electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure and properties is crucial.

Properties

CAS No.

643029-61-2

Molecular Formula

C36H33N3

Molecular Weight

507.7 g/mol

IUPAC Name

3-[3,5-bis(2,2-dimethylindol-3-yl)phenyl]-2,2-dimethylindole

InChI

InChI=1S/C36H33N3/c1-34(2)31(25-13-7-10-16-28(25)37-34)22-19-23(32-26-14-8-11-17-29(26)38-35(32,3)4)21-24(20-22)33-27-15-9-12-18-30(27)39-36(33,5)6/h7-21H,1-6H3

InChI Key

MREZRTUZEHRNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C2C=CC=CC2=N1)C3=CC(=CC(=C3)C4=C5C=CC=CC5=NC4(C)C)C6=C7C=CC=CC7=NC6(C)C)C

Origin of Product

United States

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